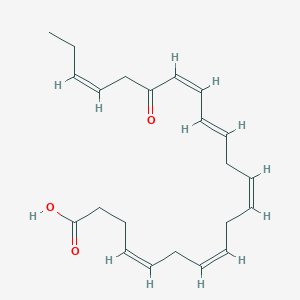

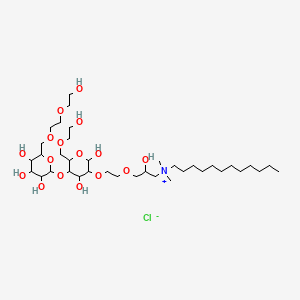

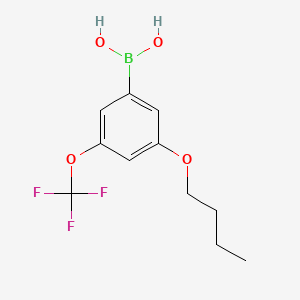

![molecular formula C24H22FNO B594093 [1-(4-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone CAS No. 1427325-95-8](/img/structure/B594093.png)

[1-(4-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone

Overview

Description

AM2201 N-(4-fluoropentyl) isomer is a derivative of AM2201, a potent synthetic cannabinoid. It is known for its high affinity for the central cannabinoid receptor 1 and peripheral cannabinoid receptor 2, with binding affinities of 1.0 and 2.6 nanomolar, respectively . This compound is primarily used for research and forensic purposes and is not intended for human or veterinary use .

Mechanism of Action

Target of Action

The primary targets of the AM2201 N-(4-fluoropentyl) isomer are the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

AM2201 N-(4-fluoropentyl) isomer is a potent synthetic cannabinoid. It binds to the CB1 and CB2 receptors with Ki values of 1.0 and 2.6 nM respectively . This binding mimics the effects of naturally occurring cannabinoids, leading to a range of physiological responses .

Biochemical Pathways

The endocannabinoid system is involved in a wide range of processes, including pain sensation, mood regulation, and memory .

Pharmacokinetics

As a synthetic cannabinoid, it is expected to have similar pharmacokinetic properties to other compounds in this class .

Result of Action

Due to its potent binding to the cb1 and cb2 receptors, it is likely to produce effects similar to those of other cannabinoids, such as analgesia, euphoria, and alterations in memory .

Biochemical Analysis

Biochemical Properties

The AM2201 N-(4-fluoropentyl) isomer interacts with the central CB1 and peripheral CB2 receptors .

Cellular Effects

The effects of the AM2201 N-(4-fluoropentyl) isomer on various types of cells and cellular processes are not well characterized. Given its interaction with CB1 and CB2 receptors, it is likely that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to bind to CB1 and CB2 receptors, but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not well characterized .

Temporal Effects in Laboratory Settings

The changes in the effects of the AM2201 N-(4-fluoropentyl) isomer over time in laboratory settings, including its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, have not been characterized .

Dosage Effects in Animal Models

The effects of the AM2201 N-(4-fluoropentyl) isomer at different dosages in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, have not been characterized .

Metabolic Pathways

The metabolic pathways that the AM2201 N-(4-fluoropentyl) isomer is involved in, including any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels, have not been characterized .

Transport and Distribution

The transport and distribution of the AM2201 N-(4-fluoropentyl) isomer within cells and tissues, including any transporters or binding proteins that it interacts with, and any effects on its localization or accumulation, have not been characterized .

Subcellular Localization

The subcellular localization of the AM2201 N-(4-fluoropentyl) isomer and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, have not been characterized .

Preparation Methods

The synthesis of AM2201 N-(4-fluoropentyl) isomer involves several steps. The primary synthetic route includes the following steps:

Starting Material: The synthesis begins with the preparation of 1-(4-fluoropentyl)-1H-indole-3-carboxylic acid.

Condensation Reaction: This intermediate undergoes a condensation reaction with naphthalen-1-ylmethanone under specific reaction conditions to form the final product.

Chemical Reactions Analysis

AM2201 N-(4-fluoropentyl) isomer undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

AM2201 N-(4-fluoropentyl) isomer has several scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.

Biology: The compound is used in biological studies to understand the interaction of synthetic cannabinoids with cannabinoid receptors.

Medicine: Research involving this compound helps in understanding the pharmacological effects of synthetic cannabinoids, which can contribute to the development of new therapeutic agents.

Industry: It is used in forensic toxicology to detect and analyze synthetic cannabinoids in biological samples.

Comparison with Similar Compounds

AM2201 N-(4-fluoropentyl) isomer is similar to other synthetic cannabinoids, such as:

AM2201 N-(2-fluoropentyl) isomer: This compound differs structurally by having fluorine at the 2 position rather than the 4 position of the pentyl chain.

AM2201 N-(3-fluoropentyl) isomer: This compound has fluorine at the 3 position of the pentyl chain.

The uniqueness of AM2201 N-(4-fluoropentyl) isomer lies in its specific binding affinities and the position of the fluorine atom, which can influence its pharmacological properties and interactions with cannabinoid receptors .

Properties

IUPAC Name |

[1-(4-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FNO/c1-17(25)8-7-15-26-16-22(20-12-4-5-14-23(20)26)24(27)21-13-6-10-18-9-2-3-11-19(18)21/h2-6,9-14,16-17H,7-8,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFOQHRRYZIBSNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017313 | |

| Record name | AM2201 N-(4-fluoropentyl) isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427325-95-8 | |

| Record name | AM-2201 N-(4-fluoropentyl) isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1427325958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AM2201 N-(4-fluoropentyl) isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AM-2201 N-(4-FLUOROPENTYL) ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/789F64K5PR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

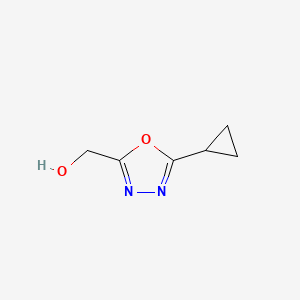

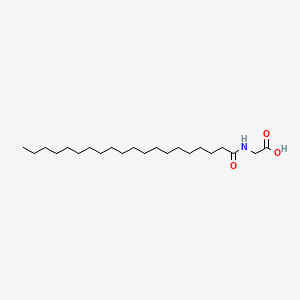

![7-(Dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B594031.png)